3-(3,5-Difluorphenyl)benzoesäure

Übersicht

Beschreibung

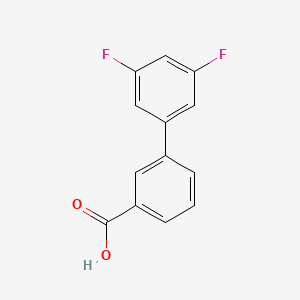

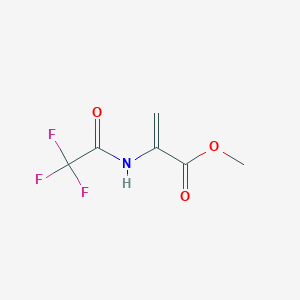

3-(3,5-difluorophenyl)benzoic Acid is a chemical compound with the empirical formula C9H6F2O2 . It is a type of fluorinated building block . The compound is also known by other names such as 3,5-Difluorohydrocinnamic acid and 3-(3,5-Difluorophenyl)propanoic acid .

Molecular Structure Analysis

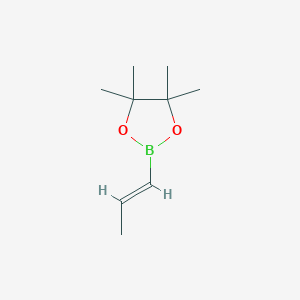

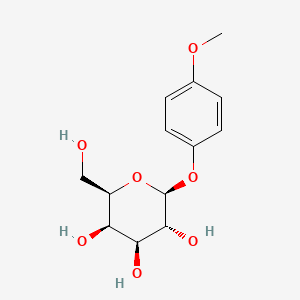

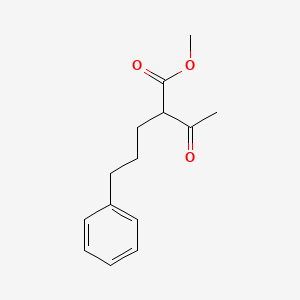

The molecular structure of 3-(3,5-difluorophenyl)benzoic Acid consists of a benzene ring attached to a carboxyl group (COOH) and a difluorophenyl group . The compound has a molecular weight of 186.16 .Physical And Chemical Properties Analysis

3-(3,5-difluorophenyl)benzoic Acid is a solid compound . It has a melting point of 59-61 °C . The compound is soluble in water, and its solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .Wissenschaftliche Forschungsanwendungen

Herstellung von Metall-organischen Gerüsten (MOFs)

Diese Verbindung wird bei der Herstellung hochsymmetrischer chiraler Mg-basierter MOFs mit nanotubularen Kanälen verwendet, die für die selektive Gasadsorption eingesetzt werden .

Hochkapazitive Wasserstoffadsorption

Sie dient als Baustein in Cu(II)-Tetracarboxylat-Gerüstmaterialien, die eine hohe Kapazität für die Wasserstoffadsorption aufweisen, die durch Porengröße, Ligandfunktionalisierung und freiliegende Metallstelle beeinflusst wird .

Molekularmodellierung und -simulation

Die Verbindung kann in Programmen wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD für beeindruckende Simulationsvisualisierungen verwendet werden .

Synthese von Derivaten für biologisches Screening

Derivate dieser Verbindung wurden für das biologische Screening synthetisiert, wobei ihre chemischen Strukturen mit Hilfe von IR- und NMR-Spektroskopie-Werkzeugen abgeleitet wurden .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives can have a wide range of biological targets, depending on their specific structures .

Mode of Action

Benzoic acid derivatives often exert their effects by interacting with their targets in a way that modulates the target’s function .

Biochemical Pathways

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often impact the action of chemical compounds .

Biochemische Analyse

Biochemical Properties

3-(3,5-difluorophenyl)benzoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in Rh(III)-catalyzed regioselective heterocyclization of benzoic acids with acrylates to produce phthalides . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound in its active form.

Cellular Effects

3-(3,5-difluorophenyl)benzoic Acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of 3-(3,5-difluorophenyl)benzoic Acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form dimers stabilized by hydrogen bonds between carboxyl groups . Additionally, it may inhibit or activate specific enzymes, leading to alterations in cellular processes and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,5-difluorophenyl)benzoic Acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation

Dosage Effects in Animal Models

The effects of 3-(3,5-difluorophenyl)benzoic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

3-(3,5-difluorophenyl)benzoic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism

Transport and Distribution

The transport and distribution of 3-(3,5-difluorophenyl)benzoic Acid within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, which are important for its biological activity and potential therapeutic use.

Subcellular Localization

3-(3,5-difluorophenyl)benzoic Acid exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell

Eigenschaften

IUPAC Name |

3-(3,5-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVDXEXZIAKVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465469 | |

| Record name | 3-(3,5-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177734-83-7 | |

| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177734-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

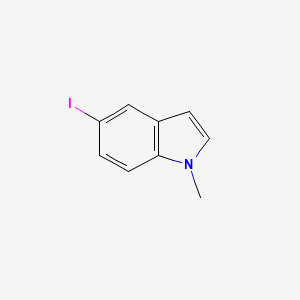

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)

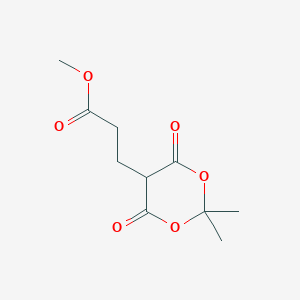

![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)